4'-Chloro-2-hydroxyaurone

natural product structure elucidation auronol stereochemistry marine flavonoid chemotaxonomy

4'-Chloro-2-hydroxyaurone (2-[(4-chlorophenyl)methyl]-2-hydroxy-1-benzofuran-3-one) is a C15H11ClO3 flavonoid-class metabolite belonging to the rare auronol (2-hydroxyaurone) subclass. First isolated from the marine brown alga Spatoglossum variabile alongside its 2-unsubstituted analog 4'-chloroaurone, this compound features a distinctive 2-hydroxy substitution on the benzofuranone ring that distinguishes it from classical aurones (2-benzylidenebenzofuran-3(2H)-ones).

Molecular Formula C15H11ClO3
Molecular Weight 274.7 g/mol
Cat. No. B1249935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2-hydroxyaurone
Synonyms4'-chloro-2-hydroxyaurone
Molecular FormulaC15H11ClO3
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(O2)(CC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-15(18)14(17)12-3-1-2-4-13(12)19-15/h1-8,18H,9H2
InChIKeySGHMQSOFJHQKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-2-hydroxyaurone for Procurement: A Marine-Derived Auronol with Unique Scaffold Properties


4'-Chloro-2-hydroxyaurone (2-[(4-chlorophenyl)methyl]-2-hydroxy-1-benzofuran-3-one) is a C15H11ClO3 flavonoid-class metabolite belonging to the rare auronol (2-hydroxyaurone) subclass [1]. First isolated from the marine brown alga Spatoglossum variabile alongside its 2-unsubstituted analog 4'-chloroaurone, this compound features a distinctive 2-hydroxy substitution on the benzofuranone ring that distinguishes it from classical aurones (2-benzylidenebenzofuran-3(2H)-ones) [1]. The presence of the 4'-chloro substituent—a hallmark of marine halogenated natural products—combined with the stereogenic C-2 center confers unique structural and stereochemical properties that are absent in the majority of synthetic and terrestrial aurone/flavonoid libraries [2].

Rare auronol scaffold with 2-hydroxy substitution; distinct from classical achiral aurones
Chiral C-2 center supports enantioselective recognition studies and stereochemical method development
Marine-derived 4′-chloro substitution provides a chemotaxonomic marker for halogenated flavonoid research

Why 4'-Chloro-2-hydroxyaurone Cannot Be Swapped for Standard Aurones or 4'-Chloroaurone


Generic substitution of 4'-chloro-2-hydroxyaurone with the more commonly studied 4'-chloroaurone or other achiral aurone analogs is not scientifically defensible. The 2-hydroxy group in the target compound converts the planar, achiral aurone skeleton into an auronol scaffold possessing a stereogenic center at C-2, which is critical for enantioselective molecular recognition in biological systems [1]. Furthermore, the 2-hydroxy substituent fundamentally alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the molecule compared to 4'-chloroaurone, which lacks this functionality [2]. When 4'-chloroaurone was subjected to biological evaluation (antioxidant and antibacterial assays), the activity profile was strongly dependent on E/Z isomerism and hydroxylation pattern; extrapolating those results to the 2-hydroxyaurone analog without direct experimental validation is unreliable [2]. High-strength, compound-specific differential evidence remains limited; the quantitative data below therefore relies on structural, class-level, and supporting evidence dimensions.

4′-Chloro-2-hydroxyaurone
4′-Chloroaurone / Achiral Aurones
Scaffold & chirality
Auronol with chiral C-2 center; racemic mixture resolvable into enantiomers
Achiral aurone; planar E/Z geometric isomers, no enantiomeric resolution possible
Structural identity confidence
Verified by 1H/13C NMR and MS; uncontested structure
Original structure later revised; synthetic isomers did not match natural isolate
Biological profile transferability
No direct assay data; activity must be independently profiled
Activity strongly dependent on E/Z isomerism and hydroxylation; data may not extrapolate to auronol

Quantitative Differentiation Evidence for 4'-Chloro-2-hydroxyaurone vs. Closest Analogs


Key Differentiation Metric 1: 2-Hydroxy Auronol Scaffold vs. 4'-Chloroaurone (Absence of the 2-OH Group)

4'-Chloro-2-hydroxyaurone is unequivocally distinguished from its closest co-isolated analog, 4'-chloroaurone, by the presence of a hydroxyl group at C-2 of the benzofuranone ring, as confirmed by 1H and 13C NMR spectroscopy [1]. 4'-Chloroaurone (C15H9O2Cl) possesses a C-2/C-8 double bond (exocyclic benzylidene), whereas 4'-chloro-2-hydroxyaurone (C15H11O3Cl) is a saturated auronol with a chiral C-2 center [1]. This structural difference is quantitative: the molecular mass shifts from 260.68 Da (4'-chloroaurone) to 274.70 Da (4'-chloro-2-hydroxyaurone) due to the addition of H2O across the double bond [1]. The 13C NMR spectrum of the target compound displays a characteristic quaternary carbon signal for C-2 (δ ~85-90 ppm, bearing OH) absent in 4'-chloroaurone, providing a definitive spectroscopic fingerprint for differentiation [1].

Structure ID
Supporting evidence
+14.02 Da mass shift (H₂O addition); distinct ¹³C NMR C-2 quaternary signal at δ ~85–90 ppm vs. olefinic signals in aurone
Confirms correct structural identity for procurement; ordering the wrong analog delivers a fundamentally different compound.
NMR in CDCl₃; isolation from Spatoglossum variabile
natural product structure elucidation auronol stereochemistry marine flavonoid chemotaxonomy

Key Differentiation Metric 2: Stereochemical Complexity (Chiral Auronal vs. Achiral Aurone)

4'-Chloro-2-hydroxyaurone, as a 2-hydroxyaurone (auronol), possesses a single stereogenic center at C-2, making it a racemic or scalemic mixture depending on source, whereas 4'-chloroaurone and other classical aurones are achiral (planar at the benzylidene position) [1]. Bekker et al. (2001) demonstrated that auronols can be resolved into enantiomers and their absolute configuration assigned by CD spectroscopy, establishing that the 2-hydroxy substituent introduces stereochemical complexity relevant to biological target recognition [1]. In contrast, 4'-chloroaurone exists as E and Z geometric isomers, a fundamentally different type of isomerism that does not involve a tetrahedral chiral center [1][2].

Stereochemistry
Class-level inference
Target: 2 enantiomers (R/S) at C-2; resolvable by chiral HPLC; CD configurational assignment available Comparator: 0 enantiomers; achiral E/Z geometric isomers only
Enables enantioselective interaction studies that are inaccessible with achiral aurone analogs.
Auronol class resolution demonstrated; requires verification on this specific derivative
enantioselective synthesis chiral natural products auronol absolute configuration

Key Differentiation Metric 3: Marine Halogenated Natural Product Provenance

4'-Chloro-2-hydroxyaurone is one of only two aurones reported from a marine source, both co-isolated from Spatoglossum variabile [1]. The 4'-chloro substituent is characteristic of marine halogenated secondary metabolites and is rare in terrestrial flavonoids, providing a distinct chemotaxonomic marker [1]. While 4'-chloroaurone was later found to have a revised structure (actually an isocoumarin) based on synthetic work by Venkateswarlu et al. (2007) [2], the structure of 4'-chloro-2-hydroxyaurone was not contested, making it the only confirmed marine auronol with a verified structure from this alga. This exclusivity enhances its value as an authentic reference standard for marine natural product dereplication studies.

Marine provenance
Supporting evidence
Target: verified marine auronol; structure uncontested; only confirmed 2-hydroxy-4′-chloro aurone from S. variabile Comparator: original 4′-chloroaurone structure revised after synthesis; disputed reference reliability
Provides an authenticated marine halogenated flavonoid reference standard for dereplication.
Comparator structural revision documented by Venkateswarlu et al. (2007)
marine natural products halogenated flavonoids Spatoglossum variabile metabolomics

Key Differentiation Metric 4: Antioxidant Activity Potential Inferred from Auronol Class

Although no direct antioxidant assay data exists specifically for 4'-chloro-2-hydroxyaurone, class-level evidence from structurally related auronols supports its differentiation from classical aurones. Dinda et al. (2012) reported that auronols (2-hydroxyaurones) from Cudrania cochinchinensis exhibited IC50 values of 8.8–27.1 μM in a DPPH radical scavenging assay, outperforming the positive control aminoguanidine [1]. In contrast, the classical Z- and E-aurones (lacking the 2-OH group) evaluated by Venkateswarlu et al. (2007) showed no quantitatively reported IC50 values for antioxidant activity; only the catechol-substituted aurone Z-2-[(3,4-dihydroxyphenyl)methylene]benzo[b]furan-3-one was noted as having 'significant antioxidant activity' without a defined IC50 comparator [2]. The 2-hydroxy group in auronols is hypothesized to contribute additional hydrogen atom donation capacity, enhancing radical scavenging relative to the corresponding aurones, though this requires experimental verification for the 4'-chloro derivative specifically.

Antioxidant class
Class-level, data to verify
Related auronols: DPPH IC₅₀ 8.8–27.1 μM (class-level); no quantitative aurone comparator available
Supports antioxidant screening context; requires direct experimental validation on 4′-chloro derivative.
No direct assay data for this compound; class-level SAR inferred from Cudrania auronols
antioxidant auronol DPPH radical scavenging flavonoid antioxidant SAR

Recommended Application Scenarios for Procured 4'-Chloro-2-hydroxyaurone


Marine Natural Product Dereplication and Authentic Reference Standard

As the only confirmed marine 2-hydroxyaurone bearing a 4'-chloro substituent, procured 4'-chloro-2-hydroxyaurone serves as an essential authentic reference standard for LC-MS and NMR-based dereplication of marine algal extracts. Its verified spectroscopic data (1H and 13C NMR, MS) [1] enable unambiguous identification in metabolomics workflows targeting halogenated flavonoids from Spatoglossum and related brown algae.

Enantioselective Synthesis and Stereochemical Method Development

The chiral C-2 center of 4'-chloro-2-hydroxyaurone makes it a suitable substrate for developing enantioselective synthetic routes to auronols, as demonstrated for the broader class by Bekker et al. (2001) [2]. Procurement supports research into asymmetric oxidation of chalcones, chiral HPLC method validation, and absolute configuration studies using CD spectroscopy.

Structure-Activity Relationship (SAR) Studies in Antioxidant Auronol Series

Based on class-level evidence that auronols exhibit DPPH radical scavenging with IC50 values in the low μM range [3], 4'-chloro-2-hydroxyaurone can be incorporated into SAR campaigns exploring the impact of 4'-halogen substitution on antioxidant potency, lipophilicity (logP), and cellular uptake, informing lead optimization of auronol-based antioxidants.

Chemotaxonomic and Ecological Studies of Marine Halogenated Flavonoids

The 4'-chloro substitution pattern is a hallmark of marine-derived secondary metabolites. Procured 4'-chloro-2-hydroxyaurone enables chemotaxonomic studies comparing halogenated flavonoid profiles across brown algal species, and may serve as a chemical probe to investigate the ecological role of halogenated auronols in marine chemical defense [1].

Application
Selection Property
Validation Focus
Marine natural product dereplication & reference standard
Structurally authenticated marine auronol identity
NMR/MS spectral matching in algal extracts
Enantioselective synthesis & stereochemical method development
Chiral C-2 center; racemic mixture resolvable into enantiomers
Enantiomeric resolution and absolute configuration validation
Antioxidant SAR screening in auronol series
Auronol-class scaffold with 2-hydroxy radical-scavenging potential
Radical scavenging assay endpoint validation; halogen substitution impact
Chemotaxonomic & ecological studies of marine halogenated flavonoids
4′-Chloro substitution as marine chemotaxonomic marker
Cross-species metabolomic profiling of brown algal halogenated aurones
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